molecular formula C18H16ClN3OS B2361216 5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 303997-99-1

5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2361216
CAS No.: 303997-99-1
M. Wt: 357.86
InChI Key: JJYBNHULQKQHJG-UHFFFAOYSA-N
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Description

The compound “5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide” is an organic compound with the molecular formula C18H16ClN3OS . It has been used in the study of human glycolate oxidase (hGOX) as an inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves interactions with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis Techniques : The compound is often synthesized through reactions involving thionyl chloride and dimethyl formamide, as demonstrated in the study of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol reactions. These methods yield various related compounds, indicating potential in synthetic organic chemistry (Khutova et al., 2013).

  • Role in Antitumor Activities : Research indicates that derivatives of this compound, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been synthesized and shown to possess antitumor activities, suggesting potential in cancer research and treatment (Xin, 2012).

Biological Activities

  • Potential Antiobesity Activity : Certain analogues of diaryl dihydropyrazole-3-carboxamides, structurally related to the compound, have been synthesized and found to exhibit significant antiobesity activity in vivo due to CB1 receptor antagonism. This finding highlights its potential use in obesity research and therapy (Srivastava et al., 2007).

  • Cytotoxic Evaluation Against Cancer Cell Lines : Studies on analogues like 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide have shown promising cytotoxicity against breast cancer cell lines, indicating the compound’s relevance in developing anticancer drugs (Ahsan et al., 2018).

  • Antimicrobial and Antihelmintic Activities : Derivatives like 3, 5-di substituted pyrazole-1-carbothioamide have shown effectiveness in antihelmintic activity, suggesting their potential use in treating parasitic infections (Sudharani et al., 2019).

  • Antiviral Activity : Some pyrazole- and isoxazole-based heterocycles related to the compound have been investigated for their anti-HSV-1 and cytotoxic activities, pointing to their possible application in antiviral drug development (Dawood et al., 2011).

Pharmacological Properties

  • Potential Antipsychotic Agents : Compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally similar to the compound , have shown an antipsychotic-like profile in animal tests, suggesting potential in developing new antipsychotic drugs (Wise et al., 1987).

Properties

IUPAC Name

5-(3-chlorophenyl)sulfanyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12-16(17(23)20-14-8-4-3-5-9-14)18(22(2)21-12)24-15-10-6-7-13(19)11-15/h3-11H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYBNHULQKQHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)SC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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